Superior Safety Index: Lower Hepatotoxicity and Higher Selectivity Compared to (-)-Enantiomer
(+)-Usnic acid demonstrates a significantly more favorable safety profile than its (-)-enantiomer. In a 48-hour hepatotoxicity assay on HepG2 cells, (-)-usnic acid exhibited substantially greater toxicity with an IC50 of 16.0 µg/mL, whereas the IC50 for (+)-usnic acid was 28.2 µg/mL [1]. This 1.76-fold lower hepatotoxicity for (+)-usnic acid is a critical differentiator. Furthermore, a comprehensive evaluation of cytotoxicity across a broad panel of human cancer and normal cells concluded that while the overall cytotoxicity of (+)-usnic acid was stronger than its (-)-enantiomer, the (-)-enantiomer was more toxic to normal cells [2]. This suggests a superior selectivity and potentially wider therapeutic window for the (+)-enantiomer.
| Evidence Dimension | Hepatotoxicity (IC50 in HepG2 cells at 48h) |
|---|---|
| Target Compound Data | 28.2 µg/mL |
| Comparator Or Baseline | (-)-Usnic acid: 16.0 µg/mL |
| Quantified Difference | (+)-Usnic acid is 1.76-fold less hepatotoxic (higher IC50) |
| Conditions | HepG2 cell line, 48-hour exposure, MTT assay |
Why This Matters
This enantiospecific toxicity profile makes (+)-usnic acid the mandatory standard for any in vivo study or drug development program where minimizing off-target hepatotoxicity is a primary concern.
- [1] Enantiospecific hepatotoxicity of usnic acid in vitro, and the attempt to modify the toxic effect. Toxicology, 2025, 516, 154189. View Source
- [2] Siedlarczyk, G., et al. (2025). An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity. Molecules, 30(14), 2964. View Source
